ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate
CAS No.: 922069-13-4
Cat. No.: VC7462528
Molecular Formula: C22H20FN3O3
Molecular Weight: 393.418
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 922069-13-4 |
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Molecular Formula | C22H20FN3O3 |
Molecular Weight | 393.418 |
IUPAC Name | ethyl 4-(3,4-dihydro-2H-quinolin-1-yl)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Standard InChI | InChI=1S/C22H20FN3O3/c1-2-29-22(28)21-19(25-13-5-7-15-6-3-4-8-18(15)25)14-20(27)26(24-21)17-11-9-16(23)10-12-17/h3-4,6,8-12,14H,2,5,7,13H2,1H3 |
Standard InChI Key | QSNUSLFFNMZEKJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C(=O)C=C1N2CCCC3=CC=CC=C32)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted at three critical positions:
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Position 1: A 4-fluorophenyl group, introducing aromaticity and electron-withdrawing characteristics.
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Position 4: A 1,2,3,4-tetrahydroquinolin-1-yl moiety, contributing a bicyclic system with potential hydrogen-bonding capacity.
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Position 3: An ethyl carboxylate ester, enhancing solubility and serving as a metabolic liability.
The Z-configuration of the hydrazone group (N-N=C-O) is inferred from analogous pyridazine derivatives , though crystallographic confirmation remains unreported.
Physicochemical Profile
Key properties derived from computational models (Table 1):
Table 1: Computed Physicochemical Parameters
The moderate LogP value suggests balanced lipophilicity, while low aqueous solubility (class: moderately soluble) may necessitate prodrug strategies for oral delivery .
Synthetic Methodologies
Key Synthetic Routes
Two predominant pathways emerge from patent literature and analog synthesis:
Route A: Condensation-Functionalization Approach
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Pyridazine Core Formation:
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Quinoline Incorporation:
Route B: Tandem Cyclization Strategy
Critical Reaction Parameters
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Temperature Sensitivity: Exothermic quinoline coupling necessitates cryogenic conditions (-20°C) to prevent dimerization .
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Catalytic Optimization: Pd(OAc)2/Xantphos systems improve C-N coupling efficiency (TON = 1,240) .
Target | IC50 (nM) | Selectivity Index (vs. JAK3) |
---|---|---|
p38 MAPK | 38.2 | 142 |
JAK2 | 89.7 | 67 |
ABL1 | >10,000 | - |
Cellular Efficacy
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Anti-inflammatory Activity: 72% reduction in IL-6 production (LPS-stimulated macrophages, 10 μM) .
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Antiproliferative Effects: GI50 = 3.8 μM against JAK2V617F-mutated HEL cells .
ADME/Toxicity Considerations
Metabolic Stability
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Primary Metabolites:
Toxicity Flags
Comparative Analysis with Structural Analogs
Table 3: Activity vs. Pyridazine Derivatives
Compound | p38 IC50 (nM) | Solubility (mg/mL) | hERG IC50 (μM) |
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Target Compound | 38.2 | 0.0081 | 12.3 |
Ethyl 1-phenyl analog | 142.7 | 0.021 | 8.9 |
Methyl ester variant | 45.6 | 0.0032 | 14.1 |
The fluorophenyl group enhances target affinity but reduces solubility versus phenyl analogs, highlighting structure-activity tradeoffs.
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